

# Head-to-head comparison of FPI-1523 and avibactam against KPC producers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FPI-1523

Cat. No.: B12387629

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## Head-to-Head Comparison: FPI-1523 and Avibactam Against KPC Producers

A comprehensive analysis of two  $\beta$ -lactamase inhibitors in the fight against carbapenem-resistant Enterobacterales.

The rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC), poses a significant threat to global public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options. The development of novel  $\beta$ -lactamase inhibitors has been a critical strategy to restore the efficacy of  $\beta$ -lactam antibiotics. This guide provides a detailed comparison of two such inhibitors: the well-established avibactam and the emerging compound **FPI-1523**, with a focus on their activity against KPC-producing bacteria.

## Executive Summary

Avibactam, in combination with ceftazidime, is a potent and widely studied inhibitor of KPC enzymes, demonstrating significant clinical efficacy against infections caused by KPC-producing organisms. In contrast, **FPI-1523** is a newer investigational agent, identified as a derivative of avibactam. While it shows potent inhibition of other key  $\beta$ -lactamases, specific data on its efficacy against KPC producers is not yet widely available in peer-reviewed literature. This guide will present the extensive data for avibactam and the currently available information for **FPI-1523**.

## FPI-1523: An Emerging $\beta$ -Lactamase Inhibitor

**FPI-1523** is a potent, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that is structurally related to avibactam.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes.

Known Spectrum of Activity:

- $\beta$ -Lactamase Inhibition: **FPI-1523** has demonstrated potent inhibitory activity against CTX-M-15 and OXA-48  $\beta$ -lactamases, with reported  $K_d$  values of 4 nM and 34 nM, respectively.[1][2]
- Penicillin-Binding Protein (PBP) Inhibition: In addition to  $\beta$ -lactamase inhibition, **FPI-1523** also targets PBP2, with a reported  $IC_{50}$  of 3.2  $\mu$ M.[1][2] This dual-targeting mechanism could potentially offer a broader spectrum of activity and a higher barrier to resistance.

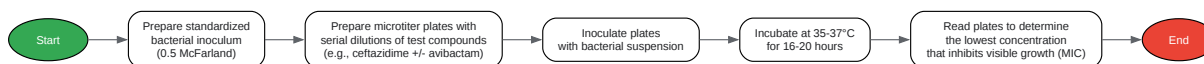
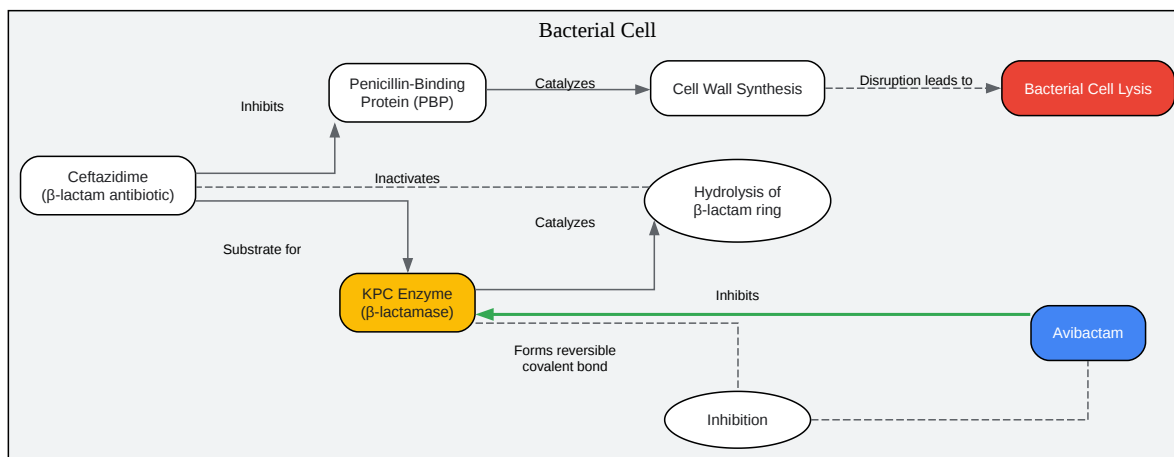
At present, there is a lack of publicly available experimental data specifically evaluating the in vitro or in vivo efficacy of **FPI-1523** against KPC-producing isolates. Further research is needed to determine its potential role in treating infections caused by these challenging pathogens.

## Avibactam: A Clinically Validated KPC Inhibitor

Avibactam is a diazabicyclooctane (DBO) non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that is approved for clinical use in combination with ceftazidime.[3] This combination is a first-line treatment option for serious infections caused by KPC-producing Enterobacterales.

## Mechanism of Action

Avibactam effectively inhibits KPC enzymes, which belong to Ambler class A  $\beta$ -lactamases. The inhibition mechanism involves a reversible covalent acylation of the active site serine residue of the  $\beta$ -lactamase, rendering the enzyme inactive and unable to hydrolyze  $\beta$ -lactam antibiotics like ceftazidime.



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## References

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- 3. Inhibitor Resistance in the KPC-2  $\beta$ -Lactamase, a Preeminent Property of This Class A  $\beta$ -Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of FPI-1523 and avibactam against KPC producers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387629#head-to-head-comparison-of-fpi-1523-and-avibactam-against-kpc-producers]

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